

"Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate" physical and chemical properties

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Compound of Interest

Compound Name: *Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate*

Cat. No.: *B083466*

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Technical Guide: Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

Foreword

This technical guide addresses the physical and chemical properties of "**Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate**." Extensive searches of scientific literature and chemical databases have revealed a significant lack of detailed, publicly available experimental data for this specific furan derivative. While the compound is listed by chemical suppliers, indicating its existence, in-depth characterization data such as melting point, boiling point, spectral analyses, and specific synthesis protocols are not published.

Therefore, this guide provides the fundamental identifying information for **Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate**. Additionally, for comparative and informational purposes, a detailed profile of the structurally similar and well-documented thiophene analog, "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate," is presented. This information is intended to serve as a reference for researchers and scientists in the field of drug development and chemical synthesis.

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Identification

While detailed experimental data is not available, the following identifiers for **Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate** have been confirmed:

Identifier	Value
CAS Number	14476-67-6
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃
Molecular Weight	194.19 g/mol

Chemical Structure

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[label="CH3", pos="0.5,-1.5!"]; C1 -- C2; C1 --
C3; C2 -- C4; C3 -- C4; C2 -- C5; C4 -- C6; C6 --
N1 [style=triple]; C4 -- C7; C7 -- N2; C3 -- C8;
C8 -- O1 [style=double]; C8 -- O2; O2 -- C9; C5
-- C10; } Chemical structure of Ethyl 5-amino-4-
cyano-2-methylfuran-3-carboxylate.
```

Commercial availability is noted through suppliers such as BLDpharm and Sigma-Aldrich, the latter listing it under the AldrichCPR brand. These suppliers may possess internal data that is not publicly disclosed.

Analog Compound Profile: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Due to the absence of detailed data for the target furan, this section provides a comprehensive overview of its thiophene analog. This compound shares a similar structural backbone, with the furan oxygen being replaced by a sulfur atom.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Property	Value	Source
CAS Number	23903-46-0	[1][2]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂ S	[1][2]
Molecular Weight	210.26 g/mol	[1]
Appearance	Colorless to light yellow solid	[2]
Melting Point	151 °C	[2]
Boiling Point (Predicted)	386.6 ± 42.0 °C	[2]
Density (Predicted)	1.29 ± 0.1 g/cm ³	[2]
Solubility	Soluble in ethanol, dimethylformamide, and dichloromethane; insoluble in water.	[2]

Spectral Data

While a complete set of spectra is not available in the provided search results, some characteristic spectral information for similar thiophene structures has been reported. For instance, a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, exhibits the following spectral features:

- IR (cm⁻¹): 3408, 3294 (NH), 1666 (CO).[3]
- ¹H-NMR (CDCl₃): Signals for ethyl group protons (triplet and quartet), methyl group protons (singlet), and amine protons (broad singlet).[3]

Synthesis

The synthesis of 2-aminothiophenes, including this analog, is often achieved through the Gewald reaction. This multi-component reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[3]

The following is a representative protocol for the synthesis of a similar 2-aminothiophene, which illustrates the general methodology.



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Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.[3]

Detailed Steps:

- A mixture of ethyl cyanoacetate and an appropriate ketone (e.g., acetylacetone) in absolute ethanol is prepared.[3]
- This mixture is added to a solution of elemental sulfur and a base (e.g., diethylamine) in absolute ethanol at room temperature.[3]
- The reaction mixture is then refluxed for a period, typically around 3 hours.[3]
- After reflux, the mixture is cooled, leading to the precipitation of the product.[3]
- The solid product is collected by filtration, washed with a suitable solvent like ethanol, and dried.[3]
- Further purification can be achieved by recrystallization from ethanol.[3]

Safety and Handling

The thiophene analog is associated with the following GHS hazard statements. It is prudent to handle the furan analog with similar precautions until its specific toxicology is determined.

- H302: Harmful if swallowed[1]
- H312: Harmful in contact with skin[1]
- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]
- H332: Harmful if inhaled[1]
- H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this class of compounds.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or any associated signaling pathways for **Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate**. Research on similar heterocyclic structures, such as aminothiophenes and other furan derivatives, suggests potential applications as intermediates in the synthesis of pharmacologically active compounds, including agrochemicals and dyes.[3] However, without direct experimental evidence, any discussion of the biological role of the target compound would be speculative.

Conclusion

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a known chemical entity, as evidenced by its CAS number and commercial availability. However, a comprehensive, publicly accessible dataset detailing its physical and chemical properties, a specific synthesis protocol, and biological activity is currently lacking. The provided information on its thiophene analog, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, offers a valuable point of reference

for researchers interested in this class of compounds. Further experimental investigation is required to fully characterize the properties and potential applications of the target furan derivative.

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References

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